molecular formula C6H5NO4 B072545 1H-Pyrrole-2,3-dicarboxylic acid CAS No. 1125-32-2

1H-Pyrrole-2,3-dicarboxylic acid

Cat. No.: B072545
CAS No.: 1125-32-2
M. Wt: 155.11 g/mol
InChI Key: OEUSNWDYXDEXDR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,3-dicarboxylic acid is an organic compound characterized by a pyrrole ring substituted with two carboxylic acid groups at the 2 and 3 positions. This compound is a colorless crystalline solid that is stable under standard conditions. It is soluble in water and can dissolve in both acidic and basic solutions. It is often used as a buffer in neutral and acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts. This method yields alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates in quantitative yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid groups, which can participate in a range of chemical transformations.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tricarboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

1H-Pyrrole-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-2,3-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, including those involved in melanin degradation .

Comparison with Similar Compounds

1H-Pyrrole-2,3-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1H-pyrrole-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSNWDYXDEXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150073
Record name Pyrrole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-32-2
Record name Pyrrole-2,3-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrole-2,3-dicarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-2,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reported synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives?

A1: The research describes a novel, one-step synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives. [, , ] This method utilizes readily available starting materials - acetylenic esters and α-amino acids - and employs either cyclohexyl isocyanide or N,N′-dicyclohexylcarbodiimide to facilitate the ring annulation reaction. This approach offers a simplified route compared to multi-step syntheses, representing a significant advancement in the field.

Q2: What are the advantages of this synthetic method compared to traditional approaches?

A2: This method boasts several advantages: [, ]

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